molecular formula C17H16N6O2 B2518723 (4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone CAS No. 1234975-34-8

(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone

Cat. No. B2518723
CAS RN: 1234975-34-8
M. Wt: 336.355
InChI Key: GYDMQGVYKSCYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, also known as PPOP, is a chemical compound that has been studied for its potential applications in medicinal chemistry. PPOP has been found to have a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for further research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research on various methanone derivatives has shown promising antimicrobial and antifungal properties. For instance, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity, showing good activity against a range of bacterial and fungal strains. This suggests that structurally related compounds like (4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone could also possess antimicrobial and antifungal properties, potentially contributing to the development of new antimicrobial agents (Pandya et al., 2019).

Anti-inflammatory and Analgesic Activities

Another area of interest is the anti-inflammatory and analgesic potential of pyrazole derivatives. Studies have synthesized and evaluated novel pyrazole derivatives for their anti-inflammatory activity, revealing that these compounds exhibit significant anti-inflammatory effects. This indicates the potential for compounds like this compound to be used in the development of new anti-inflammatory and analgesic drugs (Arunkumar et al., 2009).

Anticancer Activity

The anticancer potential of pyrazole and oxadiazole derivatives has been a significant focus of research. Several studies have synthesized novel derivatives and assessed their anticancer activity against various cancer cell lines, finding some compounds to exhibit potent anticancer properties. This research underscores the possibility that structurally related compounds, including this compound, may have applications in cancer research and therapy (Naik et al., 2022).

Safety and Hazards

The LD50 values for these products showed a high safety margin with a dose level >2000 mg/kg .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The future directions in the research of “(4-Phenylpiperazin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone” could involve the synthesis of new analogs and further investigation of their biological activities.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c24-17(16-20-15(21-25-16)14-12-18-6-7-19-14)23-10-8-22(9-11-23)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDMQGVYKSCYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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